molecular formula C15H21NO2 B2861493 Ethyl 3-benzylpiperidine-3-carboxylate CAS No. 170844-89-0

Ethyl 3-benzylpiperidine-3-carboxylate

Cat. No. B2861493
M. Wt: 247.338
InChI Key: PSRCBRFNAHXZGZ-UHFFFAOYSA-N
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Description

Ethyl 3-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 . Its average mass is 247.333 Da and its monoisotopic mass is 247.157227 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate was synthesized by a nucleophilic substitution (SN2) reaction involving piperidine-3-carboxylic acid ethyl ester and 2-bromoethylamine hydrobromide .


Molecular Structure Analysis

The linear formula of Ethyl 3-benzylpiperidine-3-carboxylate is C15H21NO2 . The SMILES string representation is O=C(OCC)[C@]1(CC2=CC=CC=C2)CNCCC1 .


Physical And Chemical Properties Analysis

Ethyl 3-benzylpiperidine-3-carboxylate is a solid compound . Its molecular weight is 247.338.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Benzyl Esters

A method involving the use of 2-benzyloxy-1-methylpyridinium triflate has been developed to mediate esterification reactions between this reagent and carboxylic acids. This approach ensures that alcohols, phenols, amides, and other sensitive functionalities are not affected, providing a robust pathway to obtain benzyl esters, including from amino acid and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).

Amide Formation Mechanisms

Research into the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has provided insights into the chemical interactions between carboxylic acid and amine. Studies utilized ethylenediamine and benzylamine as amines to explore how these compounds react in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), offering a deeper understanding of amide bond formation in biological and synthetic contexts (Nakajima & Ikada, 1995).

Biochemical and Pharmacological Insights

Enzymatic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a compound related by functionality to Ethyl 3-benzylpiperidine-3-carboxylate, has been subject to kinetic resolution to obtain specific enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, underscores the potential of enzymatic methods in achieving high enantiomeric excess and selectivity, pivotal in the synthesis of pharmaceuticals (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Oxygenation Studies

The modification of pyridine and aniline ligands in diiron(II) complexes with benzyl and ethyl groups has been studied for its implications in mimicking the active sites of certain enzymes. This research provides valuable insights into the structural requirements for achieving specific biochemical reactivities, relevant in the context of modeling and studying enzyme functions (Carson & Lippard, 2006).

Safety And Hazards

Ethyl 3-benzylpiperidine-3-carboxylate may cause eye irritation (Hazard Statement: H319) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

ethyl 3-benzylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRFNAHXZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzylpiperidine-3-carboxylate

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